molecular formula C22H17ClFN3O2S2 B2943913 N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252851-79-8

N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2943913
CAS No.: 1252851-79-8
M. Wt: 473.97
InChI Key: RZIJBTQMVDKQOA-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl-acetamide side chain and a substituted benzyl group at position 3 of the pyrimidine core. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in kinase inhibition and antitumor applications .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-13-3-2-4-16(23)19(13)26-18(28)12-31-22-25-17-9-10-30-20(17)21(29)27(22)11-14-5-7-15(24)8-6-14/h2-10H,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIJBTQMVDKQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following key characteristics:

PropertyValue
Molecular Formula C22H17ClFN3O2S2
Molecular Weight 474.0 g/mol
CAS Number 1252851-79-8

The presence of a thieno[3,2-d]pyrimidine core is significant as it is known for its bioactive properties, enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thienopyrimidine structures exhibit notable antimicrobial effects. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, highlighting the importance of substituents at specific positions for activity:

  • Tested Microbial Strains :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Mycobacterium tuberculosis (antimycobacterial)

The minimum inhibitory concentration (MIC) values for the tested compounds were determined, showing significant activity against all strains:

Compound IDMIC (µg/mL)Activity Type
4c12.5Antibacterial
4e10.0Antibacterial
5c15.0Antimycobacterial

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties due to its structural features.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. The thienopyrimidine scaffold is associated with diverse anticancer activities:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • A375 (melanoma)

The following table summarizes the IC50 values for selected compounds related to this compound:

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF75.0CDK inhibition
Compound BNCI-H4607.5Apoptosis induction
Compound CA3758.0Inhibition of cell proliferation

These results indicate that the compound may effectively inhibit cancer cell growth through various mechanisms, including cell cycle arrest and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within the thienopyrimidine class:

  • Study on Thienopyrimidine Derivatives :
    • Researchers synthesized a series of derivatives and evaluated their antimicrobial and anticancer activities.
    • The most potent derivatives exhibited low toxicity profiles while maintaining significant efficacy against targeted cell lines.
  • Mechanistic Studies :
    • Investigations into the interaction between these compounds and specific biological targets have shown promising results in terms of binding affinity and selectivity.

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. It is also referred to as this compound .

Chemical Structure and Properties
The compound has a molecular formula of C22H17ClFN3O2S2 and a molecular weight of 474.0 g/mol . The compound contains a thieno[3,2-d]pyrimidine core, which is known for its bioactive properties that enhance interactions with biological targets.

Key properties:

  • CAS Number: 1252851-79-8
  • Molecular Weight: 474.0
  • Molecular Formula: C22H17ClFN3O2S2

Antimicrobial Activity
Research indicates that thienopyrimidine structures exhibit antimicrobial effects. One study assessed derivatives against Gram-positive and Gram-negative bacteria, highlighting the importance of substituents at specific positions for activity.

The minimum inhibitory concentration (MIC) values for tested compounds were determined, showing activity against all strains:

Compound IDMIC (µg/mL)Activity Type
4c12.5Antibacterial
4e10.0Antibacterial
5c15.0Antimycobacterial

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties due to its structural features.

Anticancer Activity
The compound's anticancer potential has been explored through in vitro studies. The thienopyrimidine scaffold is associated with anticancer activities.

IC50 values for selected compounds related to this compound:

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF75.0CDK inhibition
Compound BNCI-H4607.5Apoptosis induction
Compound CA3758.0Inhibition of cell proliferation

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the analog from enhances lipophilicity and may improve blood-brain barrier penetration, whereas the 4-fluorophenylmethyl group in the target compound balances polarity and aromatic interactions .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (MACCS fingerprints), the target compound exhibits >70% similarity to pyrimidine-based kinase inhibitors like dasatinib .

Research Findings and Pharmacological Implications

  • Selectivity : The 4-fluorophenylmethyl group may confer selectivity toward kinases with hydrophobic active sites, as seen in fluorinated analogs of EGFR inhibitors .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to and , involving Ullmann coupling for sulfanyl-acetamide formation and nucleophilic substitution for benzyl group introduction .
  • Toxicity Considerations: Limited data exist for exact safety profiles, but structurally related compounds (e.g., ) highlight the need for rigorous hepatotoxicity screening due to acetamide metabolites .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can purity be ensured?

The synthesis typically involves multi-step coupling reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core followed by sulfanylacetamide substitution. A critical step is the introduction of the 4-fluorobenzyl group via alkylation or Mitsunobu conditions. Purity is ensured using reversed-phase HPLC (≥95% purity) and characterized by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For reproducible results, reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be tightly controlled, as demonstrated in analogous syntheses of pyrimidine derivatives .

Q. How is the molecular structure validated, and what crystallographic tools are recommended?

X-ray crystallography is the gold standard for structural validation. Single crystals are grown via slow evaporation in solvents like DMSO/EtOH. Data collection using Bruker SMART APEXII diffractometers (Mo-Kα radiation) and refinement via SHELXL-2016 are standard. Key parameters include bond angles (e.g., S–C–C–N torsion in the sulfanyl group) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For non-crystalline samples, 1H^1H-NMR coupling constants and NOESY correlations can confirm stereochemistry .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended to identify critical variables. For example, a central composite design can optimize reaction time, temperature, and reagent stoichiometry. Flow chemistry systems (e.g., microreactors) enhance mixing and heat transfer, reducing side reactions like over-alkylation. Post-reaction purification using flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) improves recovery. Yield improvements of 15–20% have been reported using these methods in similar thienopyrimidine syntheses .

Q. How should researchers resolve contradictions in crystallographic data, such as bond-length discrepancies?

Discrepancies often arise from thermal motion or disorder. Refinement strategies include:

  • Applying anisotropic displacement parameters for non-H atoms.
  • Using TWIN/BASF commands in SHELXL for twinned crystals.
  • Cross-validating with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For example, in related acetamide derivatives, the C–S bond length in the sulfanyl group varied by 0.02 Å across studies due to crystal packing effects. Multi-temperature crystallography (100–300 K) can further clarify dynamic disorder .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Key modifications include:

  • Core substitution : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhances hydrophobic interactions with kinase ATP pockets.
  • Side-chain optimization : Replacing the 4-fluorobenzyl group with bulkier substituents (e.g., 3-trifluoromethyl) improves selectivity against Abl/Src kinases.
  • Bioisosteric replacement : Exchanging the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine alters potency profiles. IC50_{50} values from kinase assays (e.g., ELISA-based phosphorylation inhibition) and molecular docking (AutoDock Vina) guide iterative design .

Methodological Considerations

Parameter Recommended Technique Key References
Synthetic PurityHPLC (C18 column, acetonitrile/water)
Structural ValidationX-ray crystallography (SHELXL refinement)
SAR AnalysisKinase inhibition assays + docking
Data ContradictionMulti-temperature XRD + DFT modeling

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